
2'-Chlor-3'-(Trifluormethyl)acetophenon
Übersicht
Beschreibung
2’-Chloro-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6ClF3O . It has a molecular weight of 222.59 g/mol . The IUPAC name for this compound is 1-[2-chloro-3-(trifluoromethyl)phenyl]ethanone .
Synthesis Analysis
The synthesis of 2,2,2-trifluoro-3′-(trifluoromethyl)acetophenone has been reported using a Grignard synthesis involving m-trifluoromethylbromo-benzene and trifluoroacetic acid .Molecular Structure Analysis
The InChI string for 2’-Chloro-3’-(trifluoromethyl)acetophenone is InChI=1S/C9H6ClF3O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3 . The Canonical SMILES string is CC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl .Chemical Reactions Analysis
2’- (Trifluoromethyl)acetophenone has been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates .Physical and Chemical Properties Analysis
The compound has a molecular weight of 222.59 g/mol . It has a computed XLogP3-AA value of 3.1 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 17.1 Ų . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
2'-Chlor-3'-(Trifluormethyl)acetophenon dient als wertvolles Zwischenprodukt in der organischen Synthese. Seine Trifluormethylgruppe ist besonders attraktiv aufgrund ihrer elektronenziehenden Eigenschaften, die die Reaktivität der Verbindung deutlich verändern können . Dies macht es nützlich für die Synthese verschiedener aromatischer Verbindungen, bei denen die Einführung einer Trifluormethylgruppe gewünscht ist.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung als Zwischenprodukt bei der Synthese komplexerer Moleküle eingesetzt. Sie wurde verwendet, um die direkte Substitution von Chlor durch CF₃ in verschiedenen aromatischen Substraten zu untersuchen, ein wichtiger Schritt bei der Entwicklung bestimmter Arzneimittel .
Landwirtschaftliche Chemie
This compound findet Anwendungen im Bereich der landwirtschaftlichen Chemie. Es kann verwendet werden, um Zwischenprodukte zu erzeugen, die für die Herstellung von Agrochemikalien wie Pestiziden und Herbiziden unerlässlich sind .
Materialwissenschaften
Die Derivate der Verbindung werden in den Materialwissenschaften zur Entwicklung neuer Materialien mit einzigartigen Eigenschaften untersucht. So wurden ihre Derivate beispielsweise bei der Synthese von fluorierten Polymeren verwendet, die für ihre hohe thermische Stabilität und guten Filmbildeigenschaften bekannt sind .
Umweltwissenschaften
In den Umweltwissenschaften können die Derivate der Verbindung verwendet werden, um das Umweltschicksal fluorierter organischer Chemikalien zu untersuchen. Diese Studien sind entscheidend, um die Auswirkungen solcher Chemikalien auf Ökosysteme zu verstehen und Strategien zur Abmilderung möglicher Umweltgefahren zu entwickeln .
Analytische Chemie
This compound ist auch in der analytischen Chemie relevant. Es kann als Standard- oder Referenzverbindung in verschiedenen analytischen Techniken dienen, um andere Substanzen in einer Probe zu identifizieren oder zu quantifizieren .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
The compound has been used in key steps during the preparation of a commercial fungicide . It has also been used to investigate the use of in situ generated CuCF3 for the direct substitution of chlorine by CF3 in various aromatic substrates , indicating potential future directions in chemical research and industry.
Wirkmechanismus
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.
Mode of Action
It has been used to investigate the use of in situ generated cucf3 for the direct substitution of chlorine by cf3 in various aromatic substrates . This suggests that it may act as a reagent in certain chemical reactions, facilitating the introduction of the trifluoromethyl group into other molecules.
Pharmacokinetics
Its physical and chemical properties such as density (1255 g/mL at 25 °C), boiling point (163 °C), and vapor pressure (0258mmHg at 25°C) suggest that it may have certain ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Chloro-3’-(trifluoromethyl)acetophenone. For instance, it should be stored in a well-ventilated place, kept tightly closed, and stored locked up .
Eigenschaften
IUPAC Name |
1-[2-chloro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGXHYRICLUDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247018 | |
| Record name | 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129322-82-3 | |
| Record name | 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129322-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-Chloro-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



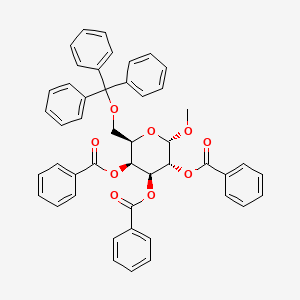
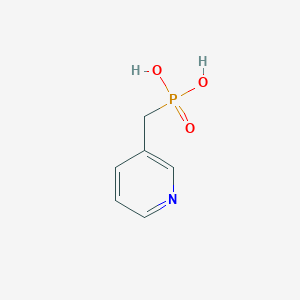

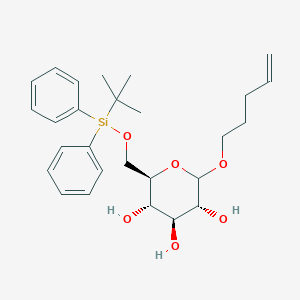
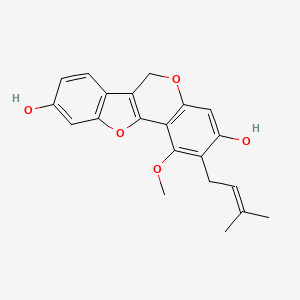

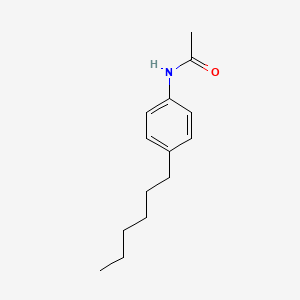
![4-Phenylbenzo[b]thiophene](/img/structure/B1643872.png)

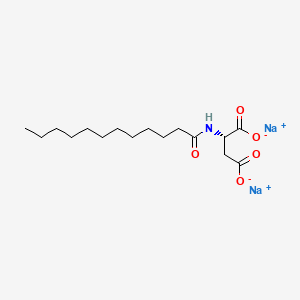
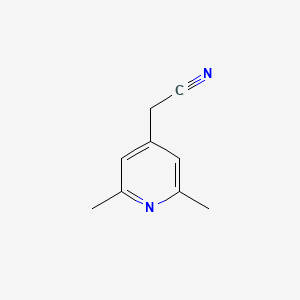
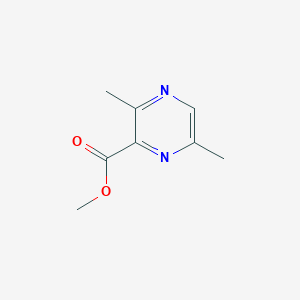
![tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B1643887.png)
